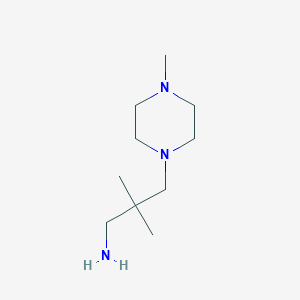
2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine, often referred to as DMPP, is a synthetic chemical compound belonging to the class of piperazines. It is a colorless, odorless, and crystalline solid, and is insoluble in water. DMPP is a versatile compound that has many applications in scientific research and is used in a variety of laboratory experiments.
科学的研究の応用
Chemical Reactions and Derivative Synthesis
2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine, due to its structural complexity, is involved in various chemical reactions and the synthesis of derivatives. The compound reacts with different aldehydes and ketones to form aminomethylene derivatives, which are crucial intermediates in synthesizing various heterocyclic compounds. For instance, the reaction of 2-formyl-1,3-cyclohexanedione and its derivatives with various amines, including this compound, yielded 2-aminomethylene derivatives, which are valuable in synthesizing various medicinal compounds (Strakovs et al., 2002).
Synthesis of 1,2,4-Triazole Derivatives
The molecule is used in synthesizing 1,2,4-triazole derivatives, known for their significant pharmacological properties. These properties include antimicrobial, antifungal, and anti-inflammatory effects, and the ability to stimulate the central nervous system. The synthesis and characterization of such compounds are crucial for developing new and effective pharmaceuticals (Hlazunova, 2020).
Luminescent Properties and Photo-Induced Electron Transfer
The compound's derivatives have been studied for their luminescent properties and the ability to undergo photo-induced electron transfer (PET). These properties are essential for developing new materials for optical devices and sensors (Gan et al., 2003).
Antiproliferative Activity against Cancer Cell Lines
Derivatives of this compound have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. This research is pivotal in the search for new and effective anticancer agents (Mallesha et al., 2012).
特性
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-10(2,8-11)9-13-6-4-12(3)5-7-13/h4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKKEXFLYMRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]](/img/structure/B2567477.png)
![3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B2567478.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2567479.png)
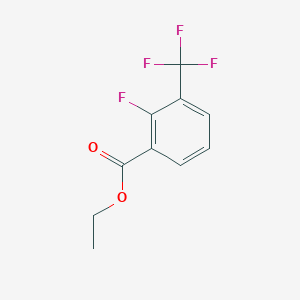
![1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567483.png)
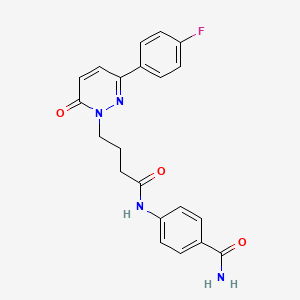
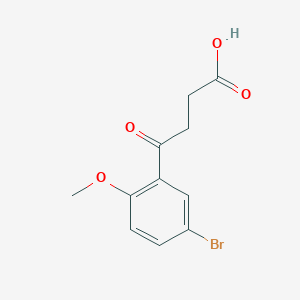
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2567486.png)
![7-cyclohexyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567490.png)
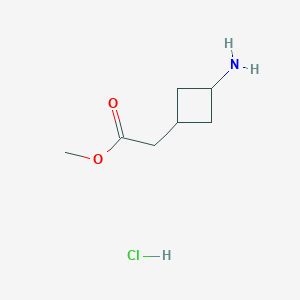
![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)
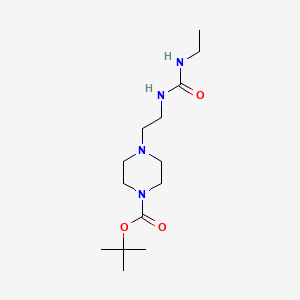

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)
